Trimethyl(pyren-1-YL)stannane
Description
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Properties
CAS No. |
402826-66-8 |
|---|---|
Molecular Formula |
C19H18Sn |
Molecular Weight |
365.1 g/mol |
IUPAC Name |
trimethyl(pyren-1-yl)stannane |
InChI |
InChI=1S/C16H9.3CH3.Sn/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;;;;/h1-5,7-10H;3*1H3; |
InChI Key |
RTQKFMASXONSIT-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Significance of Pyrene As a Polycyclic Aromatic Hydrocarbon in Fundamental and Applied Research
Pyrene (B120774) is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, forming a flat aromatic system. wikipedia.org Its unique photophysical properties have made it a cornerstone in both fundamental and applied research. uky.edu
Key Properties and Research Applications of Pyrene:
Fluorescence Spectroscopy: Pyrene exhibits a strong fluorescence with a high quantum yield and a long lifetime. uky.edu A particularly notable characteristic is the sensitivity of its fluorescence emission spectrum to the polarity of the solvent, making it a valuable molecular probe for determining solvent environments. wikipedia.orguky.edu
Excimer Formation: Pyrene was the first molecule in which excimer (excited state dimer) behavior was observed. uky.edu This phenomenon, where an excited state molecule interacts with a ground state molecule to form a short-lived complex, is a powerful tool for studying microenvironments. uky.edu
Organic Electronics: Due to its strong electron-donating properties and attractive electronic and optical characteristics, pyrene is a promising building block for innovative semiconductor materials in organic electronics. wikipedia.orguky.edu It has been incorporated into various molecular architectures for use in organic light-emitting diodes (OLEDs) and other electronic devices. uky.edu
Environmental Science: As a product of incomplete combustion of organic compounds, pyrene is a ubiquitous environmental pollutant. wikipedia.org Consequently, it is often studied in the context of environmental contamination and toxicology. researchgate.netmdpi.comwikipedia.org Benzo[a]pyrene, a related PAH, is a known carcinogen and is often used as a marker for PAH exposure. researchgate.netmdpi.comfrontiersin.org
The following table provides a summary of the key properties of Pyrene:
| Property | Value |
| Chemical Formula | C₁₆H₁₀ |
| Molar Mass | 202.256 g·mol⁻¹ |
| Appearance | Colorless solid (often with yellow impurities) |
| Melting Point | 150.62 °C |
| Boiling Point | 394 °C |
| Solubility in Water | Very low (0.139 mg/L at 25 °C) |
Data sourced from wikipedia.org
Role of Organostannanes in Contemporary Organic and Materials Chemistry
Organostannanes, or organotin compounds, are organometallic compounds containing at least one tin-carbon bond. wikipedia.org Since the discovery of the first organotin compound, diethyltin (B15495199) diiodide, in 1849, this class of compounds has become integral to various fields of chemistry. wikipedia.orgresearchgate.net
Applications of Organostannanes:
Organic Synthesis: Organostannanes are pivotal reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Stille reaction. wikipedia.orgsigmaaldrich.com This reaction is a key technique for forming new carbon-carbon bonds, essential for synthesizing complex natural products and molecules for drug discovery. sigmaaldrich.com Organotin hydrides are also widely used in radical chemistry. wikipedia.orggelest.com
Polymer Chemistry: Organotin compounds have significant industrial applications, notably as catalysts and stabilizers in polymer chemistry. researchgate.netlupinepublishers.com They are used as catalysts for the formation of polyurethanes and for the vulcanization of silicones. wikipedia.orggelest.com Diorganotin compounds are employed as heat stabilizers for polyvinyl chloride (PVC), preventing its degradation. wikipedia.org
Materials Science: The ability of the tin atom in organotin compounds to extend its coordination number beyond four allows for the formation of diverse structures with unique properties. wikipedia.orglupinepublishers.com This has led to their use in creating new materials, such as tin dioxide layers on glass through chemical vapor deposition. wikipedia.org
The versatility of organostannanes stems from the reactivity of the tin-carbon bond and the Lewis acidic nature of organotin halides. gelest.comlupinepublishers.com
Interdisciplinary Relevance of Pyrene Organotin Hybrid Compounds in Emerging Technologies
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the chemical environment of specific nuclei. For this compound, the most informative NMR experiments involve the observation of ¹H, ¹³C, and ¹¹⁹Sn nuclei.
¹H NMR spectroscopy is fundamental for identifying the hydrogen atoms within a molecule. In this compound, two distinct regions are of interest: the high-field region for the methyl protons attached to the tin atom and the low-field region for the aromatic protons of the pyrene moiety.
The trimethylstannyl (-Sn(CH₃)₃) group typically exhibits a sharp singlet in the upfield region of the spectrum. The chemical shift is influenced by the electronegativity of the group attached to the tin atom. For aryl-trimethylstannanes, this signal commonly appears around 0.3-0.4 ppm. A key feature is the presence of "satellites"—smaller peaks flanking the main singlet—which arise from the coupling between the protons and the NMR-active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. The coupling constant, J(¹¹⁹Sn,¹H), provides valuable structural information.
The pyrene ring system consists of nine distinct aromatic protons, which would present as a complex pattern of doublets and triplets in the downfield region, typically between 7.8 and 8.5 ppm. The specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the pyrene core. For a 1-substituted pyrene, the proton at the C10 position often shows a characteristic downfield shift.
Table 1: Representative ¹H NMR Data for an Aryl-Trimethylstannane Analogue
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -Sn(CH ₃)₃ | ~0.35 | Singlet (with Sn satellites) | ²J(¹¹⁹Sn,¹H) ≈ 55-60 Hz |
| Pyrene-H | ~7.8 - 8.5 | Multiplet | - |
Note: Data is representative of typical values for aryl-trimethylstannane compounds and pyrene derivatives.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound would show a signal for the methyl carbons and a series of signals for the sixteen carbons of the pyrene ring.
The methyl carbons of the -Sn(CH₃)₃ group appear at a high field, typically in the range of -5 to -10 ppm. Similar to ¹H NMR, coupling to the tin isotopes (¹J(¹¹⁹Sn,¹³C)) is observed and is a diagnostic tool for confirming the structure.
The sixteen aromatic carbons of the pyrene moiety result in a complex set of signals in the downfield region (120-140 ppm). The carbon atom directly bonded to the tin atom (C-1) is of particular interest. Its chemical shift is significantly influenced by the electropositive tin atom and can be identified by its coupling to the ¹¹⁹Sn nucleus. The chemical shifts of the other pyrene carbons provide a fingerprint of the substitution. acs.org
Table 2: Representative ¹³C NMR Data for an Aryl-Trimethylstannane Analogue
| Carbon Atom | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| -Sn(C H₃)₃ | ~ -8.0 | ¹J(¹¹⁹Sn,¹³C) ≈ 350-380 Hz |
| Pyrene-C 1 (Sn-C) | ~140 | ¹J(¹¹⁹Sn,¹³C) ≈ 450-500 Hz |
| Other Pyrene C | ~122 - 135 | - |
Note: Data is representative of typical values for aryl-trimethylstannane compounds and pyrene derivatives.
¹¹⁹Sn NMR is a powerful and direct method for probing the electronic environment of the tin atom. worktribe.com The chemical shift of ¹¹⁹Sn is highly sensitive to the nature of the substituents attached to it, spanning a range of over 4000 ppm. For tetraorganostannanes, the shifts are generally found in the range of 0 to -160 ppm relative to the standard, tetramethyltin (B1198279) (SnMe₄).
For an aryl-trimethylstannane like this compound, the ¹¹⁹Sn chemical shift is expected to be in the more downfield portion of this range compared to alkyl derivatives, reflecting the electronic influence of the sp²-hybridized pyrene carbon. The specific shift provides a sensitive measure of the electronic character of the pyrene group.
Table 3: Representative ¹¹⁹Sn NMR Chemical Shifts for Aryl-Stannane Analogues
| Compound Type | ¹¹⁹Sn Chemical Shift (δ, ppm) |
| Aryl-trimethylstannane | ~ -20 to -80 |
| Alkyl-trimethylstannane | ~ 0 |
Note: Data is relative to SnMe₄. The chemical shift is sensitive to solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (13C NMR)
Mass Spectrometry Techniques
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Soft ionization techniques are particularly useful for organometallic compounds as they minimize fragmentation and often allow for the observation of the intact molecular ion.
Electrospray ionization (ESI) is a soft ionization method suitable for polar and ionic compounds, but it can also be used for neutral organometallic species, often by forming adducts with ions like Na⁺ or H⁺. researchgate.net A time-of-flight (TOF) analyzer provides high resolution and mass accuracy, enabling the determination of the elemental formula.
For this compound, ESI-TOF-MS would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or, more likely, an adduct such as [M+H]⁺ or [M+Na]⁺. The high-resolution data would allow for the confirmation of the molecular formula (C₁₉H₁₈Sn). A characteristic feature of tin-containing compounds in mass spectrometry is the distinctive isotopic pattern arising from tin's multiple stable isotopes, which provides a clear signature for its presence in the molecule.
Other soft ionization techniques like Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are also well-suited for the analysis of organometallic and large aromatic compounds. researchgate.net
Fast Atom Bombardment (FAB+) : In FAB, the sample is mixed in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Xenon). This process can generate molecular ions [M]⁺ and characteristic fragment ions. For this compound, fragmentation might involve the sequential loss of methyl groups from the tin atom, leading to ions like [M-CH₃]⁺ and [M-2CH₃]⁺.
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) : MALDI is particularly effective for high molecular weight or non-volatile compounds and is often used for pyrene-containing materials. nih.gov The analyte is co-crystallized with a matrix that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization. Similar to ESI, MALDI-TOF analysis of this compound would be expected to show the molecular ion peak with its characteristic tin isotopic pattern. This technique is especially useful for analyzing compounds that are difficult to ionize by other methods.
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)
Vibrational Spectroscopy
Infrared (IR) spectroscopy of this compound confirms the presence of both the pyrene aromatic system and the trimethylstannyl moiety. The spectrum is characterized by several key absorption bands. In the high-frequency region, weak bands above 3000 cm⁻¹ are assigned to the C-H stretching vibrations of the aromatic pyrene ring. Just below 3000 cm⁻¹, stronger absorptions corresponding to the aliphatic C-H stretching of the three methyl groups attached to the tin atom are observed.
The mid-frequency region (1650-1400 cm⁻¹) is dominated by the characteristic C=C skeletal stretching vibrations of the polycyclic aromatic pyrene core. In the far-infrared region, the most diagnostic peaks for this compound appear. These are the asymmetric and symmetric Sn-C stretching vibrations of the trimethylstannyl group, typically found around 530 cm⁻¹ and 510 cm⁻¹, respectively. The presence and position of these bands are definitive proof of the covalent bond between the tin atom and the methyl carbons.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |
|---|---|---|
| ~3045 | ν(C-H) | Aromatic (Pyrene) |
| ~2985, 2918 | ν(C-H) | Aliphatic (Sn-CH₃) |
| ~1601, 1583 | ν(C=C) | Aromatic Ring Skeletal |
| ~845 | δ(C-H) out-of-plane | Aromatic (Pyrene) |
| ~532 | νas(Sn-C) | Trimethylstannyl |
| ~512 | νs(Sn-C) | Trimethylstannyl |
Electronic Spectroscopy for Optoelectronic Properties
The electronic properties of this compound are dominated by the large π-conjugated pyrene chromophore. The trimethylstannyl group acts as a weak electronic perturbant, meaning the absorption and emission spectra closely resemble those of parent pyrene but with subtle modifications.
The UV-Vis absorption spectrum of this compound in dilute solution (e.g., dichloromethane (B109758) or THF) displays the characteristic, highly structured profile of a pyrene derivative. The spectrum arises from π-π* electronic transitions within the pyrene core. It is typically defined by three main absorption systems.
The lowest energy transition, the ¹Lₐ band (α-band), is symmetry-forbidden and thus appears as a series of weak, sharp, well-resolved vibronic peaks between 300 and 350 nm. The next transition, the ¹Lₐ band (p-band), is more intense and appears as a sharp peak around 275 nm. The most intense absorption, the ¹Bₐ band (β-band), is located at higher energy, typically around 242 nm. The position and molar absorptivity (ε) of these bands are largely insensitive to the trimethylstannyl substituent, indicating minimal ground-state electronic coupling between the tin atom and the pyrene π-system.
| Band Assignment | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| ¹Lb (α-band) | 344, 328, 313 | ~45,000 (at 344 nm) |
| ¹La (p-band) | 276 | ~55,000 |
| ¹Bb (β-band) | 242 | ~90,000 |
The fluorescence behavior of this compound is one of its most notable features, directly mirroring the well-documented photophysics of pyrene. The emission is highly sensitive to molecular concentration and environment.
At very low concentrations in solution, excitation of the compound results in a characteristic structured monomer emission in the violet-blue region (approx. 370-420 nm). This emission originates from the decay of an isolated excited-state molecule (S₁ → S₀) and shows distinct vibronic peaks.
As the concentration increases, a second emission feature emerges at the expense of the monomer fluorescence. This is a broad, structureless, and significantly red-shifted band centered in the green region (approx. 470-500 nm). This band is attributed to excimer emission . An excimer, or "excited-state dimer," forms through the association of a photoexcited pyrene moiety with a neighboring ground-state pyrene moiety. This process is diffusion-controlled in solution and dependent on close proximity, making the ratio of excimer-to-monomer intensity (Iₑ/Iₘ) a reliable indicator of intermolecular interactions and local concentration. The excimer state is dissociative in the ground state, which is why no corresponding feature is seen in the absorption spectrum.
| Property | Monomer Species | Excimer Species |
|---|---|---|
| Emission Maxima (λem, nm) | ~378, 388, 398 (Vibronic structure) | ~475 (Broad, structureless) |
| Fluorescence Quantum Yield (ΦF) | ~0.55 (in dilute solution) | Concentration-dependent |
| Fluorescence Lifetime (τ, ns) | ~5-10 ns | ~50-65 ns |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Solid-State Structural Elucidation
Understanding the arrangement of molecules in the solid state is critical, as intermolecular forces dictate bulk material properties, including solid-state emission and charge transport.
Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the three-dimensional structure of this compound. The analysis reveals a distorted tetrahedral geometry around the central tin atom, with three bonds to methyl carbons and one to the C1 carbon of the pyrene ring. The Sn-C(pyrene) bond length is typically slightly longer than the Sn-C(methyl) bond lengths due to the different hybridization of the carbon atoms (sp² vs. sp³).
Of paramount importance is the crystal packing arrangement. In the solid state, the molecules of this compound arrange in a manner that facilitates strong intermolecular π-π stacking interactions between the planar pyrene units of adjacent molecules. The molecules often form slip-stacked columnar or dimeric structures. In a typical dimeric pair, the pyrene planes are nearly parallel but offset from a perfectly cofacial arrangement. The interplanar distance between stacked pyrene rings is found to be approximately 3.4–3.5 Å, which is within the ideal range for effective π-orbital overlap. This close, parallel-displaced arrangement is the structural origin of the strong excimer emission observed for this compound in the solid state, as it pre-organizes the chromophores for excited-state dimerization.
| Structural Parameter | Typical Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the unit cell symmetry |
| Space Group | P2₁/c | Defines the symmetry operations |
| Sn-C(pyrene) Bond Length | ~2.155 Å | Bond between tin and aromatic ring |
| Sn-C(methyl) Bond Length (avg.) | ~2.140 Å | Bond between tin and methyl groups |
| C(pyrene)-Sn-C(methyl) Angle (avg.) | ~107° | Shows distortion from ideal tetrahedral (109.5°) |
| C(methyl)-Sn-C(methyl) Angle (avg.) | ~112° | |
| Intermolecular π-π Stacking Distance | ~3.48 Å | Distance between parallel pyrene planes; enables excimer formation |
Reactivity and Mechanistic Studies of Trimethyl Pyren 1 Yl Stannane and Pyrene Organotin Systems
Organotin-Mediated Cross-Coupling Reactions
Organotin reagents, or organostannanes, are pivotal in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.org Trimethyl(pyren-1-yl)stannane serves as a key building block in this context, allowing for the introduction of the pyrene (B120774) scaffold onto various organic frameworks.
Transmetalation Reactions for Further Functionalization
The fundamental step that enables the utility of organostannanes in cross-coupling is transmetalation. In this process, the organic group from the tin atom is transferred to the palladium catalyst. For this compound, the transmetalation step involves the transfer of the pyren-1-yl group to a palladium(II) complex. The mechanism of the Stille reaction involves a catalytic cycle that begins with the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with the organostannane, and concludes with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org
The efficiency of the transmetalation step is influenced by several factors, including the nature of the organic groups on the tin atom. In this compound, the methyl groups are considered "non-transferable" or "innocent" ligands, meaning the pyren-1-yl group is selectively transferred to the palladium center. The rate of transmetalation can be influenced by the solvent, ligands on the palladium, and the presence of additives. From stannanes, it is also possible to produce boronic acids via transmetalation reactions, which can then be utilized in Suzuki reactions. conicet.gov.ar
Applications in Palladium-Catalyzed Synthetic Transformations
The Stille reaction is a powerful and versatile method for C-C bond formation with broad functional group tolerance. organic-chemistry.org this compound and other pyrene-organotin derivatives have been employed in palladium-catalyzed cross-coupling reactions to synthesize a variety of complex organic molecules. These reactions are instrumental in the construction of materials with interesting photophysical and electronic properties, owing to the incorporation of the pyrene chromophore. For instance, the Stille coupling of 1-bromopyrene (B33193) with organostannanes has been used to create pyrene-containing oligothiophenes for applications in electroluminescent devices.
The scope of the Stille reaction is extensive, allowing for the coupling of sp2-hybridized carbon atoms, including aryl, vinyl, and allyl groups. wikipedia.org The reaction conditions for Stille couplings involving pyrenylstannanes typically involve a palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a suitable solvent like toluene (B28343) or DMF, and often the addition of a ligand. The following table provides examples of palladium-catalyzed cross-coupling reactions with organostannanes.
| Organostannane | Coupling Partner | Palladium Catalyst/Ligand | Product | Yield (%) | Reference |
| Tributyl(furan-2-yl)stannane | 2-Methylquinolin-6-yl methanesulfonate | Pd(OAc)₂ / XPhos | 2-Furyl-6-(2-methylquinoline) | 78 | nih.gov |
| Tributyl(thiophen-2-yl)stannane | 2,7-di-tert-butyl-4,5,9,10-tetrabromopyrene | Not specified | 2,7-di-tert-butyl-4,5,9,10-tetra(thien-2-yl)pyrene | 48 | nih.gov |
| Arylstannanes | Aryl Mesylates/Tosylates | Pd(OAc)₂ / XPhos | Biaryls | Moderate to Good | nih.gov |
Photochemical Reactivity of Pyrene-Organotin Derivatives
The pyrene moiety is well-known for its rich photochemistry, characterized by strong fluorescence and the formation of excimers. When incorporated into organotin compounds, this photoactivity can lead to unique photochemical reactions.
Photo-induced 1,3-Stannyl Rearrangements
Research has shown that certain allylic stannanes can undergo photochemical 1,3-rearrangement. A study on the photochemistry of cinnamyl(triphenyl)stannane revealed that upon irradiation, it isomerizes to its branched regioisomer, 1-phenylprop-2-enyl(triphenyl)stannane. Interestingly, a pyrene-containing analogue, [3-(pyren-1-yl)prop-2-enyl]triphenylstannane, also exhibited this photo-induced 1,3-stannyl rearrangement. Even when irradiated with light of a wavelength longer than 400 nm, a regioisomeric mixture of the starting material and the rearranged product was observed, with the branched isomer being the major product in a 7:1 ratio. This indicates that the pyrene chromophore can facilitate this photochemical transformation.
Photo-induced Dimerization and Cyclization Processes
Pyrene and its derivatives are known to undergo photo-induced dimerization to form excimers, which have a characteristic red-shifted emission compared to the monomer. This property has been widely used in various sensing applications. In the context of pyrene-organotin compounds, while specific examples of photo-induced dimerization of this compound itself are not extensively documented, the general principles of pyrene photochemistry suggest that such processes are plausible.
Furthermore, photo-induced cyclization reactions are a known feature of pyrene-containing systems. For instance, irradiation of 2,7-di-tert-butyl-4,5,9,10-tetra(thien-2-yl)pyrenes, synthesized via Stille coupling, in the presence of an oxidant like iodine can lead to a photoinduced cyclization reaction, resulting in a large, non-planar π-system. nih.gov While this example involves a derivative of the product from a pyrenylstannane reaction, it highlights the potential for photocyclization in these types of molecules. The high energy of UV light can induce damage to cellular components, with DNA being a primary target, leading to the formation of pyrimidine (B1678525) dimers. nih.gov
Excited State Dynamics and Photophysical Pathways
The photophysical behavior of pyrene-containing compounds is dominated by the unique properties of the pyrene chromophore, which is well-known for its long-lived singlet excited state and its propensity to form excited-state dimers, known as excimers. acs.orgmdpi.commdpi.com These characteristics are central to the excited state dynamics of this compound and related systems.
Intermolecular Excimer Formation and Aggregation Phenomena in Pyrene Conjugates
Pyrene and its derivatives are classic examples of molecules that exhibit excimer formation. An excimer is a transient species formed when an electronically excited molecule interacts with a ground-state molecule of the same kind. researchgate.net This process is highly dependent on the concentration and the spatial arrangement of the molecules. In dilute solutions, pyrene-based compounds typically show a structured monomer emission. nih.gov However, at higher concentrations or in aggregated states, they tend to form dimers through π-π stacking interactions, leading to a broad, structureless, and red-shifted excimer emission. researchgate.netnih.gov
The formation of excimers is a dynamic process that can be used as a probe for the internal dynamics of macromolecules and the study of aggregation phenomena. mdpi.comscielo.br The ratio of the excimer fluorescence intensity to the monomer fluorescence intensity (IE/IM) is a common measure of the extent of excimer formation. mdpi.com The process is influenced by factors such as the length and nature of side chains attached to the pyrene core, which can alter the intermolecular interactions and the efficiency of π-stacking. scielo.br
In the context of pyrene-decorated organotin compounds, both monomer and excimer emissions have been observed. researchgate.net However, aggregation can often lead to fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ). researchgate.netrsc.org This quenching is a significant hurdle for the application of many pyrene-based materials in optoelectronics. researchgate.net To counter this, strategies are being developed to transform these ACQ systems into aggregation-induced emission (AIE) systems, where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. rsc.org
The dynamics of excimer formation can be complex, sometimes occurring in multiple stages on a picosecond timescale, influenced by intermolecular structural relaxations. acs.orgrsc.org Theoretical studies have revealed distinct pathways for excimer formation, involving movements along both the stacking and parallel shift coordinates of the pyrene units. rsc.org
Table 1: Photophysical Data for Acyl Pyrene Derivatives in Toluene This table presents data on the fluorescence characteristics of various acyl pyrene compounds, illustrating the effect of side-chain length on excimer formation.
| Compound | Monomer Emission (nm) | Excimer Emission (nm) | Fluorescence Quantum Yield (Φ) |
| PC2 | ~380, ~400 | ~470 | ~0.03 |
| PC4 | ~380, ~400 | ~470 | ~0.03 |
| PC6 | ~380, ~400 | ~470 | ~0.03 |
| PC8 | ~380, ~400 | ~470 | ~0.03 |
| PC10 | ~380, ~400 | ~470 | ~0.03 |
| PC12 | ~380, ~400 | ~470 | ~0.03 |
| Data sourced from a study on acyl pyrenes (PCn, where n is the number of carbon atoms in the acyl chain) in toluene. Excimer formation was observed to be inversely related to the number of CH₂ groups in the side chain. scielo.br |
Radical Cation Formation and Stability in Pyrene-Modified Systems
Pyrene and its derivatives can undergo one-electron oxidation to form radical cations. scielo.brscielo.br These species are of significant interest due to their unique electronic, magnetic, and optical properties, which make them relevant for applications in materials science, particularly in optoelectronic materials and semiconductors. scielo.brscielo.brresearchgate.net
The formation of pyrene radical cations (Py•+) can be achieved through various methods, including resonant two-photon ionization using laser flash photolysis or chemical oxidation. scielo.brscielo.brrsc.org Upon formation, these radical cations can dimerize with neutral pyrene molecules to form dimer radical cations (Py₂•+). rsc.orgresearchgate.net The formation and stability of these radical species can be studied using techniques like transient absorption spectroscopy, which can monitor the characteristic absorption bands of the monomer and dimer radical cations. rsc.org
The stability of pyrene-based radical cations can be significantly enhanced by chemical modification. scielo.brscielo.br For example, attaching bulky or electron-donating groups, such as alkyl-thiophene moieties, to the pyrene core can delocalize the electron spin density and sterically hinder intermolecular interactions, leading to the formation of stable, isolable radical cations. scielo.brscielo.br These stable radical cations have been characterized using Electron Paramagnetic Resonance (EPR) spectroscopy and DFT calculations, which provide insight into their electronic structure and spin distribution. scielo.brscielo.br The electron spin is typically found to be primarily located on the pyrene moiety with some delocalization onto the substituent groups. scielo.brscielo.brresearchgate.net
In some supramolecular systems, photoinduced electron transfer from a pyrene donor to an acceptor molecule can lead to the formation of a pyrene radical cation. acs.org The subsequent reactions of this radical cation, such as reacting with an adjacent neutral pyrene molecule, can influence the lifetime of the charge-separated state by slowing down the back electron transfer process. acs.org
Table 2: EPR Spectroscopic Data for a Thiophene-Modified Pyrene Radical Cation This table shows representative Electron Paramagnetic Resonance (EPR) data for a stable thiophene-modified pyrene radical cation, providing insight into its magnetic properties.
| Parameter | Value | Conditions |
| g-factor | 2.0032 | 298 K in CH₂Cl₂ |
| Hyperfine Coupling Constant (A(¹H)) | 3.82 G (for 4H) | 298 K in CH₂Cl₂ |
| Data obtained from the investigation of a stable thiophene-modified pyrene radical cation (1•+). scielo.br |
Computational Chemistry and Theoretical Investigations of Trimethyl Pyren 1 Yl Stannane
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. mdpi.comresearchgate.net By calculating the electron density, DFT can accurately predict molecular geometries, orbital energies, and various electronic properties. researchgate.net For Trimethyl(pyren-1-yl)stannane, DFT calculations are crucial for understanding how the trimethylstannyl group influences the electronic distribution of the pyrene (B120774) moiety.
Theoretical studies on related pyrene-substituted organometallic compounds reveal that the introduction of an organotin group can lead to a significant redistribution of electron density. nih.gov In the case of this compound, the tin atom, being more electropositive than carbon, is expected to act as an electron-donating group, thereby increasing the electron density on the pyrene ring. This perturbation primarily affects the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
DFT calculations on analogous pyrene derivatives have shown that such substitutions can raise the energy of the HOMO and lower the energy of the LUMO, leading to a reduced HOMO-LUMO gap. nih.gov This smaller energy gap is indicative of increased reactivity and is a key factor in determining the molecule's photophysical properties. The electron-donating effect of silyl (B83357) groups, which are electronically similar to stannyl (B1234572) groups, has been demonstrated to influence the electronic properties of fullerene derivatives, further supporting this expectation.
Table 1: Calculated Electronic Properties of a Model Pyrene Derivative
| Property | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -2.43 |
| HOMO-LUMO Gap | 3.42 |
| Ionization Potential | 6.12 |
| Electron Affinity | 2.15 |
Note: Data presented is for a representative pyrene derivative and is intended to be illustrative of the types of parameters obtained through DFT calculations.
Prediction and Interpretation of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing insights that complement experimental data. For this compound, theoretical calculations can predict its UV-visible absorption spectra, which arise from electronic transitions between molecular orbitals.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating excited-state properties and simulating absorption spectra. nih.gov The predicted spectrum for this compound would be expected to show characteristic absorptions corresponding to the π-π* transitions within the pyrene core. The attachment of the trimethylstannyl group is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrene. This shift is a direct consequence of the reduced HOMO-LUMO gap induced by the organotin substituent. Studies on pyrene derivatives with trimethylsilyl, trimethylgermyl, and trimethylstannyl groups have indeed shown that the absorption maxima shift to longer wavelengths.
Furthermore, computational analysis can aid in the interpretation of vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and their corresponding normal modes, it is possible to assign specific peaks in the experimental spectra to the stretching and bending motions of particular bonds within the molecule. This is especially useful for identifying the characteristic vibrations of the C-Sn bond and the trimethyltin (B158744) group.
Table 2: Predicted Absorption Wavelengths for a Substituted Pyrene
| Transition | Wavelength (nm) | Oscillator Strength |
| HOMO -> LUMO | 385 | 0.21 |
| HOMO-1 -> LUMO | 362 | 0.15 |
| HOMO -> LUMO+1 | 340 | 0.35 |
Note: This table provides hypothetical TD-DFT results for a substituted pyrene to illustrate the nature of the data obtained.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For this compound, this approach can be used to investigate its reactivity in various chemical transformations, such as electrophilic substitution or cross-coupling reactions.
By calculating the structures and energies of reactants, transition states, and products, a complete reaction profile can be constructed. This provides critical information about the activation barriers and thermodynamics of the reaction. For instance, in an electrophilic aromatic substitution reaction, computational modeling can determine whether the electrophile will preferentially attack at a position ortho, meta, or para to the trimethylstannyl group.
The intrinsic reaction coordinate (IRC) method can be employed to follow the reaction path from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species. Such studies on related organometallic compounds have provided deep insights into their reaction pathways.
Molecular Orbital Theory Applications to Reactivity and Selectivity
Molecular Orbital (MO) theory provides a qualitative and quantitative framework for understanding the reactivity and selectivity of chemical reactions. The shapes and energies of the frontier molecular orbitals (HOMO and LUMO) are particularly important in this context.
For this compound, the HOMO is expected to be primarily localized on the electron-rich pyrene ring. The spatial distribution of the HOMO indicates the likely sites for electrophilic attack. Conversely, the LUMO's distribution highlights the regions susceptible to nucleophilic attack. The interaction between the frontier orbitals of this compound and a reacting partner governs the feasibility and outcome of the reaction.
In pericyclic reactions, the symmetry of the molecular orbitals is crucial for determining whether a reaction is thermally or photochemically allowed, according to the Woodward-Hoffmann rules. While this compound itself may not undergo classical pericyclic reactions, the principles of MO theory are fundamental to understanding its broader chemical behavior and designing new reactions.
Advanced Academic Applications of Trimethyl Pyren 1 Yl Stannane and Derived Materials
Organic Electronics and Optoelectronic Materials Development
The planar, electron-rich, and rigid structure of the pyrene (B120774) core makes it an exceptional component for organic electronic materials. rsc.orgresearchgate.net Its high charge carrier mobility and strong fluorescence are highly desirable properties for a range of optoelectronic devices. rsc.orgrsc.org The synthesis of these high-performance materials often relies on coupling reactions where precursors like trimethyl(pyren-1-yl)stannane or its di-substituted analogues are indispensable for constructing the final conjugated system. uky.eduscielo.brrsc.org
Components in Organic Light-Emitting Diodes (OLEDs)
Pyrene derivatives are extensively utilized in OLED technology, primarily valued for their high fluorescence quantum yields and excellent thermal stability, which are crucial for creating efficient and durable devices. rsc.org They are often employed as the emissive layer, particularly for generating pure blue light—a color that has historically been challenging for OLEDs. researchgate.net Beyond their role as emitters, the electronic properties of pyrene-based molecules make them suitable for use as hole-transporting materials (HTMs), facilitating the efficient injection and movement of charge within the device structure. rsc.orgresearchgate.net
The synthesis of these specialized OLED materials can be achieved through various cross-coupling methods. The Stille coupling reaction, using an organostannane reagent like this compound, provides a powerful route to link the pyrene core to other aromatic units, thereby tuning the electronic and photophysical properties of the final molecule. uky.edursc.org For instance, pyrene-containing oligothiophenes designed for use in electroluminescent devices have been successfully prepared using this methodology. uky.edu
| Material/Device Structure | Function | Key Performance Metrics |
| Poly(2-(pyren-1-yl)thiophene) (PPYTP) | Electrochromic Polymer | Coloration Efficiency (CE): 277 cm²/C |
| Blue fluorescent materials based on 1,6-disubstituted pyrene | Blue Emitter | High fluorescence quantum efficiency |
| Pyrene-containing π-conjugated polyaromatics | Electroluminescent Material | Potential use in OLEDs |
Data sourced from multiple studies highlighting the performance of pyrene derivatives in electronic applications. rsc.orgresearchgate.net
Active Materials in Organic Field-Effect Transistors (OFETs)
In the field of OFETs, pyrene-based materials are highly regarded as organic semiconductors. The inherent planarity of the pyrene structure promotes strong intermolecular π-π stacking in the solid state. This ordered arrangement is critical for efficient charge transport through the semiconductor channel of a transistor, leading to high charge carrier mobility. rsc.orgresearchgate.net
Stille coupling is a key synthetic tool for creating these high-performance OFET materials. scielo.brrsc.org By reacting pyrene-stannane precursors with various halogenated aromatic compounds, chemists can construct well-defined small molecules and conjugated polymers. This synthetic control allows for the fine-tuning of molecular structure to optimize packing and electronic properties, which directly impacts transistor performance, including mobility and the on/off current ratio. scielo.br For example, novel thiophene-modified pyrene derivatives have been synthesized using palladium-catalyzed Stille coupling for potential use in OFETs and other electronic devices. scielo.br
| Semiconductor Material | Charge Carrier Mobility (µ) | On/Off Ratio |
| Pyrene-based conductive polymers | High charge transport properties | Not specified |
| Thiophene-modified pyrene derivatives | Potential for high mobility | Not specified |
| General Pyrene-based semiconductors | High due to π-π stacking | Not specified |
This table summarizes the charge transport characteristics of various pyrene-based materials developed for OFET applications. scielo.brrsc.orgresearchgate.net
Building Blocks for Organic Photovoltaic Devices (OPVs)
Pyrene derivatives are effective as electron-donor materials in the active layer of bulk heterojunction (BHJ) organic solar cells. rsc.orgmdpi.com Their broad absorption spectra and efficient charge transport capabilities contribute to enhanced light harvesting and effective charge separation and collection, which are essential for high power conversion efficiency (PCE). mdpi.comwhiterose.ac.uk
The synthesis of donor-acceptor (D-A) copolymers, a dominant class of materials for OPVs, frequently employs the Stille coupling reaction. mdpi.comwhiterose.ac.ukwhiterose.ac.ukd-nb.info In this approach, a distannylated pyrene monomer (a derivative of this compound) is polymerized with a dihalogenated electron-acceptor monomer. This method has been successfully used to create a variety of pyrene-based copolymers, such as those incorporating benzothiadiazole, quinoxaline, or diketopyrrolopyrrole (DPP) units, for photovoltaic applications. mdpi.comwhiterose.ac.ukd-nb.info
| Polymer Material | Acceptor | Power Conversion Efficiency (PCE) |
| PPEH-DTBT | PC70BM | 1.86% |
| PPHD-DTBT | PC70BM | 0.78% |
| PPEH-DTffBT | PC70BM | 0.83% |
| PPHD-DTffBT | PC70BM | 0.66% |
| General Pyrene-TPD/BT copolymers | PC70BM | 0.33% - 2.06% |
Performance data for various pyrene-based copolymers used in bulk heterojunction solar cells. whiterose.ac.ukwhiterose.ac.uk
Systems Exhibiting High Charge Carrier Mobility
High charge carrier mobility is a defining characteristic of many pyrene-based organic semiconductors and is the fundamental property underpinning their success in OFETs and OPVs. rsc.orgresearchgate.net This high mobility stems from the large, planar, and rigid aromatic structure of pyrene, which facilitates strong intermolecular electronic coupling through π-π stacking. This creates efficient pathways for charge to move through the material. researchgate.net
The ability to synthesize derivatives with tailored structures is crucial for maximizing this property. Synthetic routes like the Stille coupling, which start from organostannane precursors such as this compound, provide chemists with the precision needed to build these highly ordered systems. uky.eduscielo.brrsc.org By strategically connecting the pyrene core to other conjugated units, such as thiophenes or triphenylamine, it is possible to control the molecular packing and energy levels, leading to materials with enhanced charge transport characteristics. rsc.org
| Material Class | Key Structural Feature | Resulting Property |
| Pyrene-Thiophene Copolymers | Extended π-conjugation | Enhanced charge transport |
| Pyrene-Triphenylamine Polymers | Donor-Acceptor structure | Stable electrochromic properties |
| Fused-Ring Pyrene Derivatives | High planarity and crystallinity | High charge carrier mobility |
This table highlights the relationship between the structure and the charge transport properties of materials derived from pyrene precursors. rsc.org
Chemical Sensing and Probe Development
The unique photophysical properties of pyrene make it an excellent fluorophore for the development of chemical sensors. rsc.org Its application in this field is a testament to the versatility of the pyrene scaffold.
Fluorescent Probes for Analyte Detection
Pyrene is well-known for its strong fluorescence emission and its remarkable ability to form an "excimer"—an excited-state dimer that emits light at a longer wavelength than the single molecule (monomer). rsc.orgacs.org This dual-emission capability is often exploited to create ratiometric fluorescent probes, where the presence of an analyte causes a distinct and measurable shift between the monomer and excimer emission. This provides a built-in self-calibration that enhances detection accuracy. Pyrene-based probes have been designed for the sensitive and selective detection of a wide range of analytes, including metal ions, anions, and biologically relevant small molecules. rsc.org
While many simple pyrene-based probes are synthesized via condensation reactions, the Stille cross-coupling reaction offers a powerful method for constructing more complex sensor molecules. rsc.orgmdpi.com It allows for the precise and stable attachment of the pyrene fluorophore to a specific receptor unit designed to bind the target analyte, a task that can be challenging with other synthetic methods. mdpi.com
| Probe | Target Analyte | Detection Principle/Result |
| Pyrene-Pyridine based probe | HS⁻ (in acidic media) | Ratiometric fluorescence redshift |
| General Pyrene derivatives | Metal cations, anions, neutral molecules | Fluorescence enhancement, quenching, or ratiometric changes |
| Pyrene-based materials | Biological and chemical species | High sensitivity and selectivity due to unique photophysical properties |
This table summarizes the application of pyrene-based materials as fluorescent probes for various analytes. rsc.orgrsc.org
Aggregation-Induced Emission (AIE) Active Materials in Sensor Design
The phenomenon of aggregation-induced emission (AIE) presents a paradigm shift from the conventional problem of aggregation-caused quenching (ACQ) in luminophores. sigmaaldrich.comrsc.org Materials with AIE characteristics are typically non-emissive or weakly fluorescent in their dilute solution state but become highly luminescent in the aggregated state. sigmaaldrich.commdpi.com This unique property is often attributed to the restriction of intramolecular motion (RIM), such as rotation and vibration, in the aggregated form, which blocks non-radiative decay channels and promotes radiative emission. rsc.orgmdpi.com
Pyrene, a polycyclic aromatic hydrocarbon, is a well-known fluorophore that has been extensively studied for its excimer formation and has recently gained attention as a building block for AIE-active materials. rsc.orgmdpi.com The planar structure and extensive electron delocalization of the pyrene moiety make it a suitable candidate for designing AIE luminogens (AIEgens). mdpi.com By chemically modifying the pyrene scaffold, researchers can overcome the intrinsic ACQ tendency of pyrene and develop materials that exhibit strong AIE. rsc.orgworktribe.com These pyrene-based AIEgens have shown significant promise in the development of chemo/biosensors for the detection of various analytes. mdpi.commdpi.com
The design of AIE-based sensors often involves the principle that the interaction between the AIEgen and the target analyte induces or alters the aggregation state of the luminophore, leading to a detectable change in fluorescence. mdpi.comnih.gov For instance, the introduction of specific recognition sites onto the pyrene-based AIEgen can enable the selective binding of an analyte, triggering the aggregation process and "turning on" the fluorescence. This approach has been successfully employed for developing sensors for biomolecules and for monitoring environmental and health-related species. mdpi.comnih.gov The high signal-to-noise ratio, resulting from the turn-on fluorescence mechanism, makes AIE-based sensors particularly advantageous for sensitive and selective detection. mdpi.com
Advanced Polymeric Materials Synthesis and Functionalization
Organotin compounds, including stannanes, have played a significant role in polymer chemistry, particularly in reactions like the Stille coupling. researchgate.net This palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide is a versatile tool for creating carbon-carbon bonds, which is fundamental in the synthesis of conjugated polymers. This compound, with its reactive trimethylstannyl group, can serve as a key monomer in such polymerization reactions.
The pyrene moiety, when incorporated into a polymer backbone, can impart desirable properties such as thermal stability and extended conjugation. uky.edu The ability to functionalize polymers post-polymerization is another crucial aspect of materials science. Click chemistry, a set of powerful and reliable reactions, offers an efficient route for polymer modification. nih.gov Polymers can be designed with "clickable" functionalities, allowing for the attachment of various molecules, including those with specific optical or electronic properties. nih.gov While direct evidence for this compound in initiating polymerization is less common, its derivatives can be incorporated into polymer chains that are later modified.
The modification of polymers can also be achieved through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net This method allows for the synthesis of polymers with controlled molecular weights and architectures, and it is tolerant to a wide range of functional groups. researchgate.net This tolerance facilitates the incorporation of functional monomers, including those containing pyrene, to create well-defined functional polymers for various applications. researchgate.net
Functional polymers containing pyrene can be synthesized through various polymerization techniques. The electrochemical polymerization of pyrene and its derivatives can yield electrically conducting polymer films. cdnsciencepub.com Furthermore, the use of pyrene-containing monomers in controlled radical polymerization methods like RAFT allows for the creation of well-defined block copolymers and other advanced architectures. researchgate.net These tailored polymeric structures can be designed to have specific functionalities for optoelectronic applications. researchgate.net
The pyrene units within the polymer can also serve as sites for further functionalization. For example, polymers with pendant pyrene groups can be modified to tune their electronic properties or to introduce new functionalities for specific applications. uky.edu The ability to create star polymers and other complex architectures further expands the possibilities for designing high-performance organic electronic materials. acs.org
Table 1: Examples of Polymerization Techniques and Modifications for Functional Polymers
| Polymerization/Modification Technique | Description | Relevance to Pyrene-Containing Polymers |
| Stille Coupling | A palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide to form C-C bonds. researchgate.net | Enables the incorporation of pyrene units from precursors like this compound into the main chain of conjugated polymers. |
| Electrochemical Polymerization | The use of an electric potential to induce the polymerization of monomers, often forming a conductive polymer film on the electrode surface. cdnsciencepub.com | Can be used to create polypyrene films with electrical conductivity for electronic applications. cdnsciencepub.com |
| RAFT Polymerization | A type of reversible deactivation radical polymerization that allows for the synthesis of polymers with controlled molecular weight and low dispersity. researchgate.net | Facilitates the synthesis of well-defined polymers and block copolymers containing pyrene moieties for advanced material design. researchgate.net |
| Click Chemistry | A class of biocompatible reactions that are rapid, efficient, and highly selective. nih.gov | Allows for the post-polymerization functionalization of polymers containing "clickable" groups, enabling the attachment of pyrene units or other functional molecules. nih.gov |
Role in Polymerization Catalysis and Material Modification
Development of Novel Semiconductor Materials
The design of novel organic semiconductor materials with tailored optical and electronic properties is a major focus in materials science. Pyrene-based molecules are promising candidates for these applications due to their inherent photophysical characteristics. uky.edu The ability to modify the chemical structure of pyrene at various positions allows for the fine-tuning of its molecular architecture and, consequently, its solid-state packing, which is a critical factor for high-performance semiconductor devices. uky.edu
One key design principle is the control of intermolecular interactions, such as π-π stacking. uky.edu By introducing bulky substituents or by altering the substitution pattern on the pyrene core, the degree of intermolecular aggregation can be controlled, which in turn influences the material's optical properties, including its emission wavelength and quantum yield. worktribe.comuky.edu For instance, strategic substitution can prevent the formation of excimers, which are often associated with quenched fluorescence in the solid state. worktribe.com
Another important strategy is the creation of donor-acceptor (D-A) systems. By connecting the electron-rich pyrene unit with an electron-deficient moiety, it is possible to induce intramolecular charge transfer (ICT). worktribe.com This can lead to materials with tunable emission colors and improved charge separation capabilities, which are beneficial for applications in OLEDs and OPVs. The choice of the acceptor and the nature of the linker between the donor and acceptor play a crucial role in determining the final optoelectronic properties of the material. osti.gov
In the context of AIE, the aggregation of pyrene derivatives is beneficial, leading to enhanced emission. mdpi.com The restriction of intramolecular motion in the aggregated state minimizes non-radiative decay pathways, resulting in high fluorescence quantum yields. mdpi.com This principle is fundamental to the design of highly efficient emitters for OLEDs. sigmaaldrich.com The specific morphology of the aggregates, whether they form nanoparticles, nanofibers, or other structures, can also influence the device performance.
Conversely, uncontrolled aggregation can be detrimental, leading to issues like phase separation in bulk heterojunction solar cells or the formation of quenching sites in emissive layers. uky.edu Therefore, a key challenge in the design of high-performance organic semiconductors is to control the self-assembly of molecules to achieve the desired morphology. oup.com This can be achieved through careful molecular design, including the introduction of specific functional groups that direct the intermolecular interactions and promote favorable packing arrangements. uky.eduosti.gov
Q & A
Q. What synthetic methodologies are recommended for preparing Trimethyl(pyren-1-yl)stannane, and how can reaction efficiency be optimized?
this compound is typically synthesized via Stille-type cross-coupling reactions . Key steps include:
- Using Pd(PPh₃)₄ as a catalyst under anhydrous, deoxygenated conditions (e.g., nitrogen purging) to prevent oxidation .
- Employing anhydrous toluene as a solvent at elevated temperatures (~120°C) to facilitate transmetallation and coupling .
- Purification via silica gel column chromatography with non-polar eluents (e.g., petroleum ether) to isolate the product . Yields exceeding 85% can be achieved by optimizing stoichiometry (e.g., 1:2.2 molar ratio of aryl halide to stannane) and reaction duration (~48 hours) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H and ¹³C NMR spectroscopy : Key signals include δ ~0.5 ppm (Sn–CH₃) and aromatic proton resonances (δ 7.4–8.0 ppm) from the pyrenyl group. Internal standards like CH₂Br₂ aid in quantitative integration .
- Mass spectrometry (DART) : Exact mass analysis (e.g., [C₁₉H₂₀Sn⁺] calculated m/z) confirms molecular identity .
- Elemental analysis : Validates purity by matching experimental and theoretical C/H/N percentages .
Q. How should researchers handle safety and stability concerns during experiments with this compound?
- Thermal stability : Decomposition risks exist at elevated temperatures; conduct reactions under inert atmospheres (N₂/Ar) .
- Storage : Store at -20°C in sealed, light-protected containers to prolong shelf life (analogous to stannane handling practices) .
- Safety protocols : Use fume hoods, gloves, and eye protection to avoid inhalation or contact, as organotin compounds are toxic .
Advanced Research Questions
Q. How does the pyrenyl group’s electronic and steric profile influence transmetallation efficiency in cross-coupling reactions?
The electron-rich pyrenyl moiety enhances nucleophilicity, promoting faster transmetallation compared to smaller aryl groups (e.g., phenyl). However, steric bulk may reduce reactivity with hindered substrates. Computational studies (e.g., DFT) can model transition states to quantify steric effects . Experimentally, reaction kinetics are assessed via time-resolved NMR or stopped-flow techniques .
Q. What strategies mitigate competing side reactions (e.g., homocoupling) in Stille couplings involving this compound?
- Catalyst optimization : Use Pd₂(dba)₃ with bulky ligands (e.g., SPhos) to suppress β-hydride elimination .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides, reducing side-product formation .
- Additives : CuI or LiCl enhances oxidative addition rates, minimizing stannane degradation .
Q. How does this compound’s stability under photophysical conditions impact its use in luminescent materials?
Pyrenyl derivatives exhibit aggregation-induced emission (AIE) , making them suitable for mechanochromic sensors. Stability is assessed via:
Q. Can this compound be adapted for nucleic acid probes or bioconjugation applications?
Yes, pyren-1-yl groups are used in 2′-O-(pyren-1-yl)methyl-RNA monomers for DNA/RNA hybridization probes. Functionalization involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
